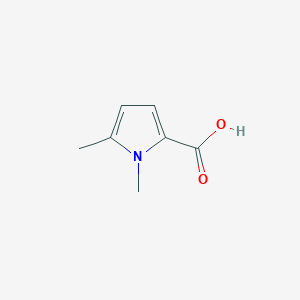

1,5-dimethyl-1H-pyrrole-2-carboxylic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,5-dimethylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-4-6(7(9)10)8(5)2/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJXNNQYGYBVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427950 | |

| Record name | 1,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73476-30-9 | |

| Record name | 1,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Academic Significance of Pyrrole Carboxylic Acids

The study of pyrrole (B145914) and its derivatives is deeply rooted in the history of organic chemistry. The pyrrole ring itself is a vital structural motif found in numerous natural products, most notably in the heme of hemoglobin and in chlorophylls. nih.gov The academic journey into pyrrole carboxylic acids began with their isolation from natural sources like plants and microorganisms. ontosight.ai Early investigations revealed their utility in the production of various pigments and dyes. ontosight.ai

The academic significance of pyrrole carboxylic acids has grown substantially over time, establishing them as crucial building blocks in synthetic organic chemistry. eurekaselect.com The versatility, selectivity, and biocompatibility of the pyrrole moiety make it an invaluable tool in drug design and development. eurekaselect.combenthamdirect.com This five-membered nitrogen-containing ring system is a core component of many biologically active molecules and pharmaceuticals, including widely used drugs such as atorvastatin (B1662188) and sunitinib. chemheterocycles.com The ability of the pyrrole ring to engage in various chemical transformations while imparting specific physicochemical properties to a molecule underscores its importance in medicinal chemistry. chemheterocycles.commdpi.com Consequently, pyrrole carboxylic acids are recognized as key intermediates for constructing complex molecular architectures with potential therapeutic applications. eurekaselect.commdpi.com

Current Research Perspectives and Trajectories for the Compound

Contemporary research on 1,5-dimethyl-1H-pyrrole-2-carboxylic acid and its isomers is primarily focused on their application as versatile building blocks in the synthesis of novel compounds. While specific research on this exact molecule is specialized, the trajectory for closely related pyrrole (B145914) carboxylic acid derivatives provides a clear indication of its potential applications. These compounds are highly valued in medicinal chemistry, agrochemical development, and materials science. chemimpex.com

The primary research perspectives for compounds like this compound include:

Pharmaceutical Development : These compounds serve as foundational scaffolds for synthesizing new pharmaceutical agents. chemimpex.com Research on similar structures, such as 3,5-dimethyl-1H-pyrrole-2-carboxylic acid, highlights their role in creating molecules targeting neurological disorders, aiming to enhance the efficacy and specificity of new drugs. chemimpex.com The pyrrole framework is a common feature in molecules designed to exhibit a wide range of pharmacological activities, including antibacterial and anticancer properties. mdpi.com

Agricultural Chemistry : In the agrochemical sector, pyrrole derivatives are used to develop more effective and environmentally benign herbicides and pesticides. chemimpex.com The unique structure of these compounds allows for the creation of active ingredients with novel modes of action.

Material Science : There is growing interest in using pyrrole carboxylic acids in the formulation of advanced polymers and coatings. chemimpex.com Their incorporation into polymer chains can enhance thermal and mechanical properties, leading to the creation of new materials with specialized functions. chemimpex.com

| Area of Research | Application of Pyrrole Carboxylic Acid Derivatives | Objective |

| Pharmaceuticals | Serve as a key building block or scaffold. chemimpex.com | Synthesis of novel drugs, particularly for neurological disorders. chemimpex.com |

| Agrochemicals | Used in the formulation of active ingredients. chemimpex.com | Development of effective and safer herbicides and pesticides. chemimpex.com |

| Material Science | Incorporated into polymer structures. chemimpex.com | Creation of advanced materials with enhanced thermal and mechanical properties. chemimpex.com |

Methodological Frameworks in Pyrrole Research

Established Synthetic Routes and Precursor Utilization

The synthesis of this compound has traditionally been accomplished through multi-step sequences that first construct the substituted pyrrole ring, followed by the introduction or modification of the carboxylic acid group. A prevalent strategy involves the synthesis of a corresponding ester, which is then hydrolyzed in a final step.

One of the most fundamental and widely used methods for constructing the pyrrole ring is the Paal-Knorr synthesis . smolecule.comnih.gov This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. smolecule.com For the target molecule, the synthesis would utilize an appropriate 1,4-dicarbonyl precursor which is reacted with methylamine (B109427) to form the N-methylated pyrrole ring.

A common and practical pathway involves the preparation of an ester intermediate, such as ethyl 5-methyl-1H-pyrrole-2-carboxylate, which can then be N-methylated and subsequently hydrolyzed. The final hydrolysis step is typically achieved under basic conditions, for example, by heating the ester with sodium hydroxide (B78521) in an alcohol solvent like methanol (B129727) or ethanol (B145695). nih.gov This saponification reaction cleaves the ester bond to yield the sodium salt of the carboxylic acid, which is then protonated with acid to give the final product.

Another established approach is the direct functionalization of a pre-existing pyrrole ring. For instance, 1,5-dimethyl-1H-pyrrole could be subjected to a carboxylation reaction. This can be achieved through various methods, including Friedel-Crafts-type acylation with a reagent like oxalyl chloride followed by hydrolysis, or by using a Grignard reagent of the pyrrole followed by reaction with carbon dioxide. orgsyn.org

The table below summarizes the key precursors and reagents involved in these established synthetic routes.

| Synthetic Step | Precursors | Key Reagents | Intermediate/Final Product |

| Paal-Knorr Ring Formation | 1,4-dicarbonyl compound, Methylamine | Acetic acid (catalyst) | 1,5-dimethyl-substituted pyrrole |

| Ester Hydrolysis | Methyl or Ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate | Sodium hydroxide (NaOH), Acid (e.g., HCl) | This compound |

| Acylation of Pyrrole | 1,5-dimethyl-1H-pyrrole | Oxalyl chloride, then H₂O; or Mg, then CO₂ | This compound |

Novel Approaches in Laboratory Synthesis

Modern organic synthesis seeks to improve upon traditional methods by enhancing efficiency, reducing reaction times, and exploring entirely new catalytic systems. For this compound and related compounds, several novel approaches have emerged.

Microwave-Assisted Synthesis: The Paal-Knorr reaction, a cornerstone of pyrrole synthesis, can be significantly accelerated using microwave irradiation. This technique often leads to higher yields and drastically reduced reaction times compared to conventional heating, which can be attributed to more efficient and uniform heating of the reaction mixture.

Enzymatic and Biosynthetic Routes: A frontier in chemical synthesis is the use of biocatalysts. Enzymes such as pyrrole-2-carboxylate decarboxylase can, under certain conditions, catalyze the reverse reaction: the carboxylation of a pyrrole ring. expasy.org Research into one-pot systems that couple enzymatic carboxylation of pyrrole with a subsequent reduction has demonstrated the potential for producing related molecules like pyrrole-2-carbaldehyde from pyrrole and CO₂. mdpi.com This approach offers high specificity and operates under mild, environmentally friendly conditions.

Direct Carboxylation with CO₂: Another innovative strategy is the direct carboxylation of the pyrrole ring using carbon dioxide (CO₂) as the C1 source. This method is highly atom-economical and utilizes a readily available, non-toxic reagent. The reaction can be performed on pyrrole using a base like potassium carbonate in water at elevated temperature and CO₂ pressure, followed by hydrogenation to yield related compounds. researchgate.net

| Novel Approach | Principle | Key Advantages |

| Microwave-Assisted Synthesis | Use of microwave energy for rapid heating. | Reduced reaction times, often higher yields. |

| Enzymatic Synthesis | Use of enzymes (e.g., carboxylases) as catalysts. | High selectivity, mild reaction conditions, environmentally benign. |

| Direct Carboxylation | Direct incorporation of CO₂ into the pyrrole ring. | High atom economy, uses a sustainable C1 source. |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pyrrole derivatives.

Aqueous Reaction Media: The Paal-Knorr synthesis has been successfully adapted to run in water, a benign solvent, often with the aid of a catalyst like iron(III) chloride. This avoids the use of volatile organic solvents (VOCs) that are common in traditional organic synthesis. organic-chemistry.org

Atom Economy: Maximizing atom economy—the efficiency of a reaction in converting all reactant atoms into the desired product—is a core green chemistry principle. Direct carboxylation of 1,5-dimethyl-1H-pyrrole with CO₂ is an excellent example of an atom-economical reaction, as it incorporates all the carbon from the carboxylating agent into the final molecule. researchgate.net This contrasts with methods that use reagents like oxalyl chloride, which generate significant byproducts.

Use of Renewable Feedstocks: Long-term sustainability in chemical manufacturing involves shifting from petroleum-based feedstocks to renewable ones. Research has shown that pyrrole can be synthesized from furfural, a platform chemical derived from lignocellulosic biomass. researchgate.net While not a direct synthesis of the target compound, this establishes a potential renewable pathway for the core pyrrole structure.

| Green Chemistry Principle | Application in Pyrrole Synthesis | Example |

| Use of Safer Solvents | Replacing volatile organic solvents with water. | Paal-Knorr condensation in water. organic-chemistry.org |

| Maximizing Atom Economy | Designing reactions that incorporate most/all reactant atoms into the product. | Direct carboxylation of the pyrrole ring using CO₂. researchgate.net |

| Catalysis | Using catalytic reagents instead of stoichiometric ones to minimize waste. | Iron(III) chloride as a catalyst in Paal-Knorr synthesis. organic-chemistry.org |

| Renewable Feedstocks | Deriving starting materials from biomass instead of petroleum. | Synthesis of the pyrrole core from biomass-derived furfural. researchgate.net |

Scalability and Efficiency Considerations for Production

Transitioning a synthetic route from the laboratory to industrial-scale production requires careful consideration of its scalability, efficiency, safety, and cost-effectiveness.

Continuous Flow Synthesis: A modern approach to chemical production that offers significant advantages in scalability is continuous flow processing. In a flow reactor, reagents are continuously pumped and mixed, and the reaction occurs as the mixture flows through a tube or channel. This technology allows for better control over reaction parameters (temperature, pressure, mixing), improved safety by minimizing the volume of hazardous materials at any given time, and more consistent product quality. While a specific flow synthesis for this compound is not widely documented, the successful application of this technology to structurally similar pyrrole intermediates demonstrates its high potential for scalable and efficient production.

| Factor | Consideration for Scalability & Efficiency | Impact |

| Reaction Type | Batch vs. Continuous Flow Processing | Flow synthesis offers better control, safety, and consistency for scale-up. |

| Yield & Purity | Optimization of reaction conditions (temperature, catalyst, time). | Directly impacts the economic viability and material output of the process. |

| Purification Method | Chromatography vs. Recrystallization/Distillation. | Purification can be a major bottleneck and cost driver in large-scale production. |

| Reagent Sourcing | Cost, availability, and safety of precursors and catalysts. | Determines the overall cost-effectiveness and sustainability of the manufacturing process. |

Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring

The pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, increasing the nucleophilicity of the ring carbons. In the case of this compound, the directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions. The N-methyl group is an activating group, further enhancing the electron density of the ring. The 5-methyl group is also an activating, ortho-, para-directing group. Conversely, the 2-carboxylic acid group is a deactivating, meta-directing group.

Considering the positions on the pyrrole ring, the C3 and C4 positions are available for substitution. The combined electronic effects of the N-methyl and 5-methyl groups would typically direct incoming electrophiles to the C3 and C4 positions. However, the deactivating effect of the carboxylic acid at C2 primarily influences the C3 position. Therefore, electrophilic attack is generally favored at the C4 position, which is para to the activating 5-methyl group and less sterically hindered.

Common electrophilic aromatic substitution reactions for pyrroles include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. Due to the high reactivity of the pyrrole ring, these reactions are often carried out under mild conditions to avoid polymerization or other side reactions.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagent | Expected Major Product |

|---|---|---|

| Halogenation | NBS, NCS, Br₂, Cl₂ | 4-Halo-1,5-dimethyl-1H-pyrrole-2-carboxylic acid |

| Nitration | HNO₃/H₂SO₄ (mild) | 4-Nitro-1,5-dimethyl-1H-pyrrole-2-carboxylic acid |

| Sulfonation | SO₃/Pyridine | 1,5-Dimethyl-1H-pyrrole-2-sulfonic acid |

| Friedel-Crafts Acylation | Acyl halide/Lewis acid | 4-Acyl-1,5-dimethyl-1H-pyrrole-2-carboxylic acid |

Nucleophilic Acyl Substitution and Carboxylic Acid Derivative Formation

The carboxylic acid functional group of this compound is a key site for a variety of nucleophilic acyl substitution reactions. These transformations allow for the conversion of the carboxylic acid into a range of important derivatives, such as esters, amides, and acid chlorides. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of the hydroxyl group as a leaving group, often facilitated by an acid catalyst or by converting the hydroxyl group into a better leaving group.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. This Fischer esterification is a reversible process, and the equilibrium can be shifted towards the product by removing water.

Amide Formation: Amides can be synthesized by reacting the carboxylic acid with an amine. This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to a more reactive derivative like an acid chloride first. Direct reaction with an amine requires high temperatures and is generally less efficient.

Acid Chloride Formation: Treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride provides the highly reactive 1,5-dimethyl-1H-pyrrole-2-carbonyl chloride. This acid chloride is a versatile intermediate for the synthesis of esters and amides under milder conditions.

Table 2: Formation of Carboxylic Acid Derivatives from this compound

| Derivative | Reagents | General Reaction |

|---|---|---|

| Ester | R'OH, H⁺ catalyst | R-COOH + R'-OH ⇌ R-COOR' + H₂O |

| Amide | R'NH₂, coupling agent | R-COOH + R'-NH₂ → R-CONHR' + H₂O |

| Acid Chloride | SOCl₂ or (COCl)₂ | R-COOH + SOCl₂ → R-COCl + SO₂ + HCl |

Reduction Reactions of the Carboxylic Acid Moiety

The carboxylic acid group in this compound can be reduced to the corresponding primary alcohol, (1,5-dimethyl-1H-pyrrol-2-yl)methanol. This transformation is typically achieved using powerful reducing agents, as carboxylic acids are relatively resistant to reduction.

Commonly used reagents for this reduction include lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via a nucleophilic attack of the hydride ion on the carbonyl carbon. A subsequent workup with water and acid is necessary to protonate the resulting alkoxide and liberate the alcohol.

Alternative, milder methods for the reduction of carboxylic acids have been developed, including the use of borane (B79455) (BH₃) complexes, such as BH₃·THF. These reagents can offer better functional group tolerance compared to LiAlH₄. Catalytic hydrogenation is generally not effective for the direct reduction of carboxylic acids to alcohols under standard conditions.

Oxidation Reactions and Ring Modifications

The oxidation of this compound can lead to a variety of products, depending on the oxidant and the reaction conditions. The pyrrole ring is susceptible to oxidation, which can result in ring-opening, polymerization, or the formation of various oxidized species. The N-methyl group can also be a site of oxidation.

Mild oxidizing agents may lead to the formation of pyrrolinones or other partially oxidized ring systems. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can lead to the degradation of the pyrrole ring.

In some cases, oxidative processes can lead to the formation of polypyrroles. The electrochemical oxidation of N-methylpyrrole is a known method for generating conducting polymers. While the carboxylic acid group would influence this process, polymerization initiated by oxidation at the pyrrole ring is a possible outcome under certain conditions.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the carboxylic acid itself is not typically a direct participant in these reactions, it can be converted into a suitable derivative, or the pyrrole ring can be functionalized with a halide to serve as a coupling partner.

For instance, the carboxylic acid can be decarboxylated under certain palladium-catalyzed conditions to generate a pyrrolyl-metal intermediate, which can then couple with an aryl or vinyl halide. More commonly, the pyrrole ring is first halogenated, for example at the 4-position, to create a substrate for reactions like the Suzuki, Heck, or Sonogashira couplings.

In a Suzuki coupling, a 4-halo-1,5-dimethyl-1H-pyrrole-2-carboxylic acid derivative could be coupled with a boronic acid in the presence of a palladium catalyst and a base to form a 4-aryl or 4-vinyl substituted pyrrole. Similarly, in a Heck reaction, it could be coupled with an alkene. These reactions provide a powerful means to elaborate the structure of the pyrrole core.

Cycloaddition Reactions and Pericyclic Processes

Pyrroles can participate in cycloaddition reactions, although their aromatic character can make them less reactive than simple dienes. They can act as dienes in [4+2] cycloaddition reactions (Diels-Alder reactions) with highly reactive dienophiles. The N-methyl and 5-methyl groups on this compound would influence the electronic and steric nature of the diene system.

The participation of pyrroles in Diels-Alder reactions often requires harsh conditions or the use of electron-withdrawing groups on the nitrogen to reduce the aromaticity of the ring. The carboxylic acid at the 2-position may also affect the reactivity.

Pyrroles can also undergo [3+2] cycloaddition reactions. For example, azomethine ylides derived from pyrrole derivatives can react with dipolarophiles to form fused heterocyclic systems. The specific reactivity of this compound in such reactions would depend on the specific reaction partners and conditions.

Reactions Involving Amine Functionalities

The formation of amides from this compound, as discussed in section 3.2, is a key reaction involving amine functionalities. The reactivity of the carboxylic acid towards amines can be enhanced by converting it to a more reactive species.

For example, the formation of an acid chloride, 1,5-dimethyl-1H-pyrrole-2-carbonyl chloride, provides a highly electrophilic species that readily reacts with primary and secondary amines to form the corresponding amides in high yield and under mild conditions. This two-step procedure is often preferred over the direct condensation of the carboxylic acid and amine.

Alternatively, a variety of coupling reagents can be employed to facilitate the direct formation of the amide bond. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) are commonly used to promote the reaction between the carboxylic acid and an amine at room temperature.

Multicomponent Reactions, including Ugi Reaction Applications

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the initial components. These reactions are distinguished by their high atom economy, operational simplicity, and ability to rapidly generate complex molecules from simple starting materials. Among the most prominent MCRs is the Ugi four-component reaction (Ugi-4CR), which is widely employed for the synthesis of diverse heterocyclic compounds and peptidomimetics.

The Ugi reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid. The carboxylic acid component plays a crucial role in the reaction mechanism, participating in the key steps that lead to the formation of the characteristic α-acetamido carboxamide product.

While specific research detailing the application of this compound in Ugi reactions is not extensively documented, the reactivity of closely related analogs, such as pyrrole-2-carboxylic acid, provides significant insight into its potential in this domain. Research has demonstrated that pyrrole-2-carboxylic acid can successfully serve as the acidic component in Ugi-type reactions to synthesize complex fused heterocyclic systems. nih.gov

In a notable study, pyrrole-2-carboxylic acid was utilized in a multicomponent reaction with arylglyoxals, primary amines, and isocyanides. nih.gov This reaction proceeded through an Ugi mechanism followed by an intramolecular cyclization to yield pyrrolo[1,2-a]piperazin-6-one derivatives. The reduced nucleophilic character of the pyrrole nitrogen allows the carboxylic acid moiety to participate in the Ugi reaction without competing side reactions. nih.gov This approach highlights the utility of pyrrole carboxylic acids in generating molecular diversity and constructing complex scaffolds.

The general scheme for such a reaction involves the initial condensation of the arylglyoxal and the amine to form an imine. The isocyanide and pyrrole-2-carboxylic acid then participate in the subsequent steps, leading to an Ugi adduct which can undergo a spontaneous or acid-catalyzed intramolecular cyclization to furnish the final heterocyclic product. nih.gov Given its structural similarity, this compound is expected to undergo analogous transformations, with the N-methyl and C5-methyl groups potentially influencing the reaction kinetics and the properties of the resulting products.

The findings from the study utilizing pyrrole-2-carboxylic acid are summarized in the table below, illustrating the scope of the reaction with various amines and isocyanides. The yields reported are for the final, cyclized pyrrolopiperazinone products. nih.gov

| Entry | Arylglyoxal (Ar) | Amine | Isocyanide | Product | Yield (%) |

| 1 | C₆H₅ | Benzylamine | tert-Butyl isocyanide | 9a | 75 |

| 2 | C₆H₅ | 2-Phenylethylamine | tert-Butyl isocyanide | 9b | 73 |

| 3 | C₆H₅ | (R)-1-Phenylethylamine | tert-Butyl isocyanide | 9c | 78 |

| 4 | C₆H₅ | Benzylamine | Cyclohexyl isocyanide | 9d | 72 |

| 5 | 4-ClC₆H₄ | Benzylamine | tert-Butyl isocyanide | 9e | 81 |

| 6 | 4-ClC₆H₄ | (R)-1-Phenylethylamine | tert-Butyl isocyanide | 9f | 74 |

| 7 | 4-MeOC₆H₄ | Benzylamine | tert-Butyl isocyanide | 9g | 79 |

| 8 | 4-MeOC₆H₄ | (R)-1-Phenylethylamine | tert-Butyl isocyanide | 9h | 75 |

Data sourced from a study on pyrrole-2-carboxylic acid. nih.gov The products (9a-h) are substituted pyrrolo[1,2-a]piperazinones.

This data demonstrates the successful application of a pyrrole-based carboxylic acid in the Ugi multicomponent reaction to create complex nitrogen-containing heterocycles. The versatility of the Ugi reaction allows for the facile introduction of diversity into the final molecule by simply varying the amine and isocyanide components. Therefore, this compound represents a valuable, though currently underexplored, building block for the synthesis of novel and structurally diverse compounds through multicomponent strategies.

Derivatization and Analog Development Strategies for 1,5 Dimethyl 1h Pyrrole 2 Carboxylic Acid

Synthesis of Ester and Amide Derivatives (e.g., ethyl ester)

The carboxylic acid functional group of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid is a prime site for derivatization, most commonly through the formation of esters and amides. These derivatives are often synthesized to improve pharmacokinetic properties, such as cell permeability, or to act as intermediates for further chemical modifications.

Esterification: The synthesis of ester derivatives, such as ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate, is typically achieved through standard esterification procedures. One common method involves the reaction of the parent carboxylic acid with an alcohol, like ethanol (B145695), in the presence of an acid catalyst. ontosight.ai Another approach is the reaction of the carboxylate salt with an alkyl halide. The synthesis of ethyl 1H-pyrrole-2-carboxylate, a related compound, can be accomplished through various routes, including the reaction of 2-pyrrolyl trichloromethyl ketone with sodium ethoxide in ethanol. orgsyn.org

Amide Formation: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to activate the carboxylic acid. ajchem-a.com Pyrrole (B145914) carboxamides have been a subject of interest, particularly in the development of agrochemical fungicides. researchgate.net The synthesis of these amides allows for the introduction of a wide range of substituents, enabling the fine-tuning of their biological activities. researchgate.net

Table 1: Examples of Ester and Amide Synthesis Reactions

| Derivative Type | Reactants | Reagents/Conditions | Product Example |

|---|---|---|---|

| Ethyl Ester | This compound, Ethanol | Acid catalyst | Ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate |

| Amide | This compound, Amine (R-NH2) | DCC, DMAP | N-substituted 1,5-dimethyl-1H-pyrrole-2-carboxamide |

Halogenation and Introduction of Substituents (e.g., 4-bromo-1,5-dimethyl-1H-pyrrole-2-carboxylic acid)

The introduction of halogen atoms and other substituents onto the pyrrole ring is a key strategy for modulating the electronic properties and biological activity of this compound. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution reactions.

Halogenation: Bromination and chlorination are common halogenation reactions performed on pyrrole derivatives. For instance, the synthesis of 4-bromo-1H-pyrrole-2-carboxylic acid can be achieved by treating 1H-pyrrole-2-carboxylic acid with N-bromosuccinimide (NBS). smolecule.com Similarly, chlorination can be carried out using N-chlorosuccinimide (NCS). nih.gov These halogenated derivatives serve as versatile building blocks for further functionalization through cross-coupling reactions. The process of decarboxylative halogenation, where a carboxylic acid is converted to a halide, is another relevant synthetic method. nih.govacs.org

Introduction of Other Substituents: Beyond halogenation, other substituents can be introduced onto the pyrrole ring. For example, formylation can be achieved via the Vilsmeier-Haack reaction. nih.gov The introduction of various alkyl and aryl groups is also possible through different synthetic methodologies, often involving multi-step sequences. scirp.org

Table 2: Halogenation and Substitution Reactions of Pyrrole Carboxylic Acids

| Reaction Type | Reagent | Position of Substitution | Product Example |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 4-position | 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carboxylic acid |

| Chlorination | N-Chlorosuccinimide (NCS) | 4-position | 4-Chloro-1,5-dimethyl-1H-pyrrole-2-carboxylic acid |

| Formylation | Vilsmeier-Haack reagent (POCl3, DMF) | 3- or 4-position | 1,5-Dimethyl-4-formyl-1H-pyrrole-2-carboxylic acid |

Peptide Conjugation and Bioconjugation Approaches

To enhance biological targeting and efficacy, this compound and its derivatives can be conjugated to peptides and other biomolecules. These bioconjugation strategies aim to combine the properties of the pyrrole moiety with the specific functions of the attached biomolecule.

Peptide Conjugation: The carboxylic acid group of the pyrrole derivative can be readily coupled to the N-terminus of a peptide or an amino acid side chain using standard peptide coupling techniques. mdpi.com For instance, pyrrole-containing bioconjugates have been synthesized using solid-phase peptide synthesis (SPPS), where the pyrrole moiety is attached to the growing peptide chain. mdpi.com Pyrrole/imidazole polyamides have been tethered to peptide nucleic acids to achieve sequence-specific DNA recognition and cleavage. nih.gov

Bioconjugation: Beyond peptides, pyrrole derivatives can be linked to other biologically relevant molecules. These approaches often involve the introduction of a reactive handle onto the pyrrole ring or the carboxylic acid, which can then be used for site-specific attachment to a target biomolecule. The goal is to create hybrid molecules with novel or improved biological functions.

Structural Modifications and Bioisosteric Replacements

Structural modifications and bioisosteric replacements are advanced strategies in drug design aimed at improving the pharmacological profile of a lead compound like this compound.

Structural Modifications: This involves altering the core structure of the molecule. For the pyrrole ring, this could include changing the position of the substituents, or replacing the methyl groups with other alkyl or functional groups. These modifications can influence the molecule's conformation, electronic distribution, and interaction with biological targets.

Bioisosteric Replacements: Bioisosterism refers to the replacement of a functional group or a substituent with another that has similar physical and chemical properties, leading to a similar biological response. researchgate.netufrj.br For the carboxylic acid group, common bioisosteres include tetrazoles, sulfonamides, and acyl sulfonamides. drughunter.com These replacements can improve properties such as acidity, metabolic stability, and cell permeability. drughunter.com For the pyrrole ring itself, other five-membered heterocycles like furan, thiophene, or pyrazole (B372694) could be considered as potential bioisosteric replacements, although this often leads to significant changes in biological activity. nih.gov

Table 3: Examples of Bioisosteric Replacements for Functional Groups in this compound

| Original Functional Group | Bioisosteric Replacement | Potential Advantage |

|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity, increased lipophilicity |

| Carboxylic Acid (-COOH) | Acyl Sulfonamide | Improved potency, metabolic stability |

| Pyrrole Ring | Thiophene Ring | Altered electronic properties and metabolic profile |

Structure-Activity Relationship (SAR) Studies of Pyrrole Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies guide the optimization of lead compounds.

Influence of Substituents on the Pyrrole Ring: The nature and position of substituents on the pyrrole ring can have a profound impact on activity. For example, in a series of pyrrolone antimalarials, the removal of methyl groups from the pyrrole ring led to a significant loss of activity. nih.gov The replacement of the pyrrole ring with other heterocycles also resulted in reduced antimalarial activity, highlighting the importance of the pyrrole scaffold. nih.gov

Role of the Carboxamide Moiety: In the context of pyrrole carboxamides investigated as fungicides, SAR studies have revealed the importance of the substituents on the amide nitrogen. researchgate.net Often, an ortho-substituted phenyl group is beneficial for high activity. researchgate.net

Impact of Ester and Amide Modifications: The conversion of the carboxylic acid to various esters and amides allows for the exploration of a wide chemical space. The SAR data from these derivatives can inform the design of compounds with improved potency and pharmacokinetic properties. The specific choice of alcohol or amine used for derivatization can significantly influence the biological profile of the resulting compound.

Table 4: Summary of SAR Findings for Pyrrole Derivatives

| Structural Modification | Observation | Implication for Design |

|---|---|---|

| Removal of methyl groups from the pyrrole ring | Significant decrease in antimalarial activity. nih.gov | Methyl groups are likely important for target binding or metabolic stability. |

| Replacement of the pyrrole ring with other heterocycles | Reduced antimalarial activity. nih.gov | The pyrrole ring is a key pharmacophoric element. |

| Introduction of ortho-substituents on the anilide ring of pyrrole carboxamides | Increased fungicidal activity. researchgate.net | Steric bulk at this position may be crucial for optimal interaction with the target. |

Medicinal Chemistry and Biological Activity Investigations of 1,5 Dimethyl 1h Pyrrole 2 Carboxylic Acid and Its Analogs

Antimicrobial Research Applications

Pyrrole (B145914) and its fused derivatives are recognized for their antimicrobial properties, attributed to their ability to interact with essential biomolecules in living systems. nih.gov

Antibacterial Activity Investigations

Analogs of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid have been evaluated for their efficacy against various bacterial pathogens. A notable area of research is in the development of agents against Mycobacterium tuberculosis. Pyrrolamide-class inhibitors, which feature a pyrrole ring, have been shown to effectively kill Mycobacterium tuberculosis by blocking the ATPase activity of the GyrB domain of DNA gyrase. nih.gov For instance, one study identified a pyrrolamide derivative with a 50% inhibitory concentration (IC50) value of < 5 nM against DNA gyrase. nih.gov

Another study on pyrrole-2-carboxamide derivatives found that replacing the pyrrole hydrogen with a methyl group, as in the target compound's scaffold, resulted in a significant change in activity. This substitution reduced the anti-TB activity by approximately 50-fold, with the resulting compound showing a Minimum Inhibitory Concentration (MIC) of 3.7 µg/mL. nih.gov Further methylation on the carboxamide nitrogen led to a complete loss of activity. nih.gov

Other pyrrole derivatives have demonstrated quorum sensing (QS) inhibitory activity against Pseudomonas aeruginosa. The compound 1H-pyrrole-2,5-dicarboxylic acid, for example, acts as a QS inhibitor, reducing the production of virulence factors without affecting bacterial viability. frontiersin.orgfrontiersin.orgresearchgate.net This compound has been shown to enhance the efficacy of antibiotics like gentamycin and piperacillin. frontiersin.orgresearchgate.net Similarly, pyrrole-2-carboxylic acid (PCA) has been found to reduce the biofilm biomass of Listeria monocytogenes and suppress its adhesion on common food-contact surfaces. researchgate.netnih.gov

Table 1: Antibacterial Activity of Selected Pyrrole Analogs

| Compound/Analog | Target Organism | Activity Metric | Result |

|---|---|---|---|

| Pyrrolamide Derivative | Mycobacterium tuberculosis DNA gyrase | IC50 | < 5 nM nih.gov |

| 1-methyl-pyrrole-2-carboxamide analog | Drug-Resistant Tuberculosis | MIC | 3.7 µg/mL nih.gov |

| 1H-pyrrole-2,5-dicarboxylic acid (PT22) | Pseudomonas aeruginosa PAO1 | Biofilm Reduction (at 1.00 mg/mL) | ~64.74% frontiersin.orgresearchgate.net |

Antifungal Activity Investigations

The antifungal potential of pyrrole derivatives has also been a focus of research. Naturally occurring pyrroles, such as pyrrolnitin and fludioxonil, are known to possess broad-spectrum antifungal activities. nih.gov Synthetic pyrroles and their fused pyrimidine (B1678525) and triazine forms have been synthesized and tested against various fungal pathogens. nih.gov

In one study, a series of substituted pyrroles were evaluated for their effects on several fungi. The results indicated that certain derivatives exhibited significant activity against Candida albicans, Aspergillus fumigatus, and Fusarium oxysporum. nih.gov For example, compound 3c from the study showed notable efficacy against yeast and filamentous fungi, while compound 2a was also effective against C. albicans. nih.gov

Table 2: Antifungal Activity of Selected Pyrrole Analogs

| Compound/Analog | Target Organism | Activity Metric | Result |

|---|---|---|---|

| Compound 2a (from study) | Candida albicans | Inhibition Zone | High nih.gov |

| Compound 3c (from study) | Candida albicans | Inhibition Zone | High nih.gov |

| Compound 3c (from study) | Aspergillus fumigatus & Fusarium oxysporum | Inhibition Zone | Moderate nih.gov |

Anticancer Research and Cytotoxicity Studies

Pyrrole derivatives are a significant class of compounds investigated for their anticancer properties, with various analogs demonstrating cytotoxic activity against numerous cancer cell lines. researchgate.netresearchgate.net

In Vitro and In Vivo Model Systems

Numerous studies have utilized in vitro models, specifically human cancer cell lines, to screen the cytotoxic potential of pyrrole derivatives. A series of novel 5-bromo-7-azaindolin-2-one derivatives incorporating a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety were evaluated against several cancer cell lines. mdpi.com One compound in this series, 23p , exhibited potent activity against HepG2, A549, and Skov-3 cell lines, with IC50 values ranging from 2.357 to 3.012 µM, making it significantly more potent than the reference drug Sunitinib. mdpi.com

In another study, new pyrrole hydrazones were synthesized and tested for their antiproliferative effects. nih.gov Compound 1C from this series was found to be most selective in human melanoma (SH-4) cells, with an IC50 of 44.63 ± 3.51 µM. nih.gov Furthermore, a series of 2,5-dihydro-1H-pyrrole-2-carboxylates were evaluated against MCF7, MOLT-4, and HL-60 cells, with one sulfonamide-containing compound showing good cytotoxic activity. researchgate.net

The development of 5-methyl-2-carboxamidepyrrole-based compounds has also yielded promising anticancer candidates, particularly in models of human colorectal cancer (CRC). nih.gov

Table 3: In Vitro Cytotoxicity of Selected Pyrrole Analogs

| Compound/Analog | Cell Line | Cancer Type | IC50 Value (µM) |

|---|---|---|---|

| Compound 23p | HepG2 | Liver | 2.357 - 3.012 mdpi.com |

| Compound 23p | A549 | Lung | 2.357 - 3.012 mdpi.com |

| Compound 23p | Skov-3 | Ovarian | 2.357 - 3.012 mdpi.com |

| Compound 1C | SH-4 | Melanoma | 44.63 ± 3.51 nih.gov |

| Compound 4d | MCF7 | Breast | 19.8 researchgate.net |

| Compound 4d | MOLT-4 | Leukemia | 15.3 researchgate.net |

Cellular Target Identification and Validation

Research into the mechanisms of action for anticancer pyrrole derivatives has identified several cellular targets. One promising strategy involves the dual inhibition of tubulin and aromatase. A series of pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives were designed as potent dual inhibitors of these oncologic targets. nih.gov Molecular docking studies predicted that these compounds inhibit the colchicine (B1669291) site of tubulin. nih.gov The pyrrole ring was also predicted to be a key interaction for aromatase inhibition through heme chelation. nih.gov

Other mechanisms identified include the induction of apoptosis and cell cycle arrest. researchgate.net For example, the cytotoxic effect of the pyrrole hydrazone 1C was correlated with its ability to induce apoptosis and cause cell cycle arrest in the S phase in melanoma cells. nih.gov Additionally, some pyrrole derivatives have been investigated as inhibitors of α-topoisomerase II (α-Topo II), an enzyme crucial for DNA replication and transcription that is highly expressed in rapidly dividing cancer cells. researchgate.net

Emerging Biological Activities and Therapeutic Potential

Beyond the central nervous system, the versatile pyrrole-2-carboxylic acid scaffold has demonstrated a broad spectrum of biological activities, suggesting its potential application in various therapeutic areas.

Antimicrobial Activity: The urgent need for new antibacterial agents to combat drug-resistant pathogens has spurred research into novel chemical entities. nih.gov Derivatives of pyrrole-2-carboxamide have been designed and synthesized as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids in the cell wall of Mycobacterium tuberculosis. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the pyrrole ring, such as the introduction of a methyl group on the nitrogen atom, can significantly impact the compound's anti-tuberculosis activity. nih.gov Specifically, replacing the pyrrole hydrogen with a methyl group was found to reduce activity, indicating the importance of this position for target interaction. nih.gov

Anticancer Activity: The pyrrole moiety is a key structural component in various anticancer agents. ontosight.airesearchgate.net Research has shown that derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid exhibit promising antiproliferative activity against several human cancer cell lines. mdpi.com The metabolic cycle of L-proline, which involves 3,4-dihydro-2H-pyrrole-2-carboxylic acid as a key intermediate, plays a crucial role in cancer cell proliferation and survival. mdpi.com This has led to the exploration of synthetic analogs as potential anticancer therapeutics.

Furthermore, N-Methylpyrrole-2-carboxylic acid and its derivatives have been investigated for their ability to inhibit cancer cell growth and modulate immune responses, suggesting their potential in the development of novel cancer therapies. ontosight.ai

Fungicidal Activity: In the field of agrochemicals, pyrrole carboxamides have been identified as potent inhibitors of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi. researchgate.net This inhibition disrupts the fungus's energy production, leading to a fungicidal effect. The synthesis and biological analysis of various pyrrole carboxamides have provided insights into the structural requirements for potent fungicidal activity. researchgate.net

The diverse biological activities of pyrrole-2-carboxylic acid and its analogs, including the subject compound this compound, highlight the therapeutic potential of this chemical scaffold. Further research is warranted to fully elucidate the mechanisms of action and to optimize the structure for enhanced efficacy and selectivity in various disease models.

Mechanistic Elucidation of Biological Actions of 1,5 Dimethyl 1h Pyrrole 2 Carboxylic Acid

Identification of Molecular Pathways and Cellular Targets

Research into the broader class of pyrrole-based compounds points to several potential molecular pathways and cellular targets. The specific targets are often enzymes whose function is critical for the survival of a pathogen or the progression of a disease.

Mycobacterial Membrane Protein Large 3 (MmpL3): A primary target identified for pyrrole (B145914) derivatives is MmpL3, an essential transporter protein in mycobacteria, including Mycobacterium tuberculosis. nih.govmdpi.com MmpL3 is responsible for exporting mycolic acids, in the form of trehalose (B1683222) monomycolates (TMM), across the mycobacterial inner membrane. amazonaws.comacs.org This process is a crucial step in the formation of the unique and protective outer membrane of these bacteria. Inhibition of MmpL3 disrupts this transport, leading to the intracellular accumulation of TMM and preventing the assembly of the cell wall, which is ultimately lethal to the bacterium. mdpi.comacs.org Derivatives of 1,5-diarylpyrrole have been specifically identified as MmpL3 inhibitors. nih.govamazonaws.com

Proline Racemase (PRAC): The parent molecule, pyrrole-2-carboxylic acid (PCA), is a well-established inhibitor of proline racemase. wikipedia.orgresearchgate.net This enzyme catalyzes the interconversion of L-proline and D-proline. wikipedia.org In certain pathogens, such as the protozoan parasite Trypanosoma cruzi (the causative agent of Chagas disease), proline racemase is essential for the parasite's life cycle and virulence. researchgate.net Therefore, inhibiting this enzyme represents a key therapeutic strategy.

Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1): This enzyme is a key player in the inflammatory pathway, responsible for the production of prostaglandin E2 (PGE2), a potent inflammatory mediator. rsc.org Inhibiting mPGES-1 is a therapeutic goal for treating inflammatory diseases with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). rsc.org Carboxamide derivatives based on a 5-methyl-pyrrole scaffold have been explored as dual inhibitors of mPGES-1 and soluble epoxide hydrolase (sEH) for their potential anticancer properties. researchgate.net

Enzyme Inhibition and Receptor Binding Affinity Studies

The inhibitory activity of pyrrole carboxylic acid derivatives has been quantified in several studies, providing insight into their potency and mechanism.

Proline Racemase Inhibition: Pyrrole-2-carboxylic acid (PCA) acts as a potent competitive inhibitor of proline racemase because it mimics the planar transition state of the proline substrate during racemization. wikipedia.orgstackexchange.com The flat structure of the pyrrole ring is crucial for this mimicry, allowing it to bind tightly to the enzyme's active site. The binding of PCA to the two cysteine residues in the active site prevents the catalytic conversion of proline enantiomers. wikipedia.orgstackexchange.com The inhibitory concentration (IC50) of PCA varies depending on the source of the enzyme, with some studies showing inhibition at concentrations as low as 0.01 mM for the Trypanosoma cruzi enzyme. nih.gov

MmpL3 Inhibition: While specific binding affinity data for 1,5-dimethyl-1H-pyrrole-2-carboxylic acid against MmpL3 is not available, studies on related compounds provide valuable context. The 1,5-diarylpyrrole derivative BM212 has shown activity against M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 5-8 µM. nih.govmdpi.com Research has confirmed a direct interaction between BM212 and the MmpL3 protein. acs.org Structure-activity relationship studies on other pyrrole-based MmpL3 inhibitors have shown that modifications to the pyrrole ring, including methylation, can significantly impact activity, suggesting that the methyl groups on this compound would play a critical role in its binding affinity.

mPGES-1 Inhibition: For derivatives of the closely related 5-methyl-2-carboxamidepyrrole, inhibitory activities have been measured against mPGES-1. For instance, licofelone, a compound with a pyrrole core, inhibits mPGES-1 with an IC50 of 6 µM in cell-free assays. nih.gov More advanced arylpyrrolizine derivatives have shown improved potency, with IC50 values as low as 2.1 µM. electronicsandbooks.com These findings suggest that the 5-methyl-pyrrole scaffold is a viable starting point for developing potent mPGES-1 inhibitors.

Interactive Data Table: Inhibition Data for Pyrrole Analogs Below is a summary of inhibitory concentrations for various pyrrole derivatives against their respective enzyme targets.

| Compound/Class | Target Enzyme | Inhibition Metric | Value |

| Pyrrole-2-carboxylic acid (PCA) | Proline Racemase (T. cruzi) | IC50 | ~0.01 mM nih.gov |

| Pyrrole-2-carboxylic acid (PCA) | Proline Racemase (T. litorale) | IC50 | 0.217 mM nih.gov |

| BM212 (1,5-diarylpyrrole) | MmpL3 (M. tuberculosis) | MIC | 5-8 µM nih.govmdpi.com |

| Licofelone (Arylpyrrolizine) | mPGES-1 | IC50 | 6 µM nih.gov |

| Arylpyrrolizine 11f | mPGES-1 | IC50 | 2.1 µM electronicsandbooks.com |

Note: Data presented is for analogous compounds, not this compound itself.

No specific receptor binding affinity studies for this compound have been identified. The primary mechanism appears to be enzyme inhibition rather than direct receptor agonism or antagonism.

Investigation of Signal Transduction Pathway Modulation

The modulation of signal transduction pathways by this compound would be a downstream consequence of its primary enzymatic inhibition.

Inflammation Pathway: By inhibiting mPGES-1, related pyrrole compounds can block the conversion of PGH2 to PGE2. rsc.org This directly reduces the levels of a key inflammatory mediator, thereby dampening the inflammatory signaling cascade that contributes to pain, fever, and tumorigenesis. The signal transduction pathway modulated is the one initiated by PGE2 binding to its G-protein coupled receptors (EP1-4), which can lead to changes in intracellular cyclic AMP (cAMP) levels and activation of protein kinase A. uthsc.edunih.gov

Bacterial Quorum Sensing: Other pyrrole dicarboxylic acid derivatives have been shown to interfere with bacterial communication pathways known as quorum sensing (QS) in pathogens like Pseudomonas aeruginosa. frontiersin.orgnih.gov These compounds can reduce the production of QS signaling molecules, such as C4-HSL, leading to decreased expression of virulence factors and biofilm formation. frontiersin.org This suggests that the pyrrole scaffold can modulate complex bacterial signaling networks, although this has not been specifically demonstrated for this compound.

Detailed Mechanisms of Action in Specific Disease Contexts

The potential therapeutic applications of this compound can be understood by examining the mechanisms of its analogs in specific diseases.

Tuberculosis: In the context of tuberculosis, the mechanism of action for pyrrole derivatives targeting MmpL3 is well-defined. By inhibiting the MmpL3 transporter, the compound prevents the export of mycolic acids. mdpi.com This leads to a failure in constructing the mycobacterial outer membrane, compromising the structural integrity and viability of M. tuberculosis. Some MmpL3 inhibitors are also believed to act by dissipating the proton motive force (PMF) across the bacterial membrane, which powers the transporter. amazonaws.com This dual mechanism—direct inhibition and disruption of the energy source—makes MmpL3 an attractive drug target. mdpi.comamazonaws.com

Chagas Disease: For diseases caused by pathogens like T. cruzi, the mechanism centers on the inhibition of proline racemase. researchgate.net The parasite requires this enzyme for developmental processes and for modulating the host's immune response. By acting as a transition-state analog, pyrrole-2-carboxylic acid binds tightly to the enzyme's active site, blocking its function and thereby arresting a critical process in the parasite's life cycle. wikipedia.orgstackexchange.com

Inflammatory Diseases and Cancer: In inflammatory conditions and certain cancers where PGE2 plays a significant role, the mechanism of action for related pyrrole inhibitors involves targeting mPGES-1. rsc.orgresearchgate.net Unlike NSAIDs which broadly inhibit cyclooxygenase (COX) enzymes, a selective mPGES-1 inhibitor would specifically block the production of pro-inflammatory PGE2 without affecting other homeostatic prostanoids. rsc.org This targeted approach could offer anti-inflammatory and potentially anti-cancer effects with a more favorable side-effect profile.

Advanced Analytical and Spectroscopic Characterization Techniques for 1,5 Dimethyl 1h Pyrrole 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1,5-dimethyl-1H-pyrrole-2-carboxylic acid, ¹H NMR spectroscopy is instrumental in confirming the presence and connectivity of the protons in the structure.

The expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the two methyl groups and the two protons on the pyrrole (B145914) ring, in addition to the acidic proton of the carboxylic acid group. The chemical shifts of the pyrrole ring protons are influenced by the electron-donating methyl group and the electron-withdrawing carboxylic acid group. The N-methyl group protons are expected to appear as a singlet, as are the protons of the C5-methyl group. The two protons on the pyrrole ring at positions 3 and 4 would likely appear as doublets due to coupling with each other. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift and can be confirmed by D₂O exchange, which would cause the signal to disappear.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C5-CH₃ | ~2.3 | Singlet |

| N-CH₃ | ~3.8 | Singlet |

| H-4 | ~6.1 | Doublet |

| H-3 | ~6.8 | Doublet |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques (e.g., LC-MS, UPLC) for Purity and Identity Confirmation

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it becomes a powerful tool for purity assessment and identity confirmation of this compound.

In a typical mass spectrum, the compound would be expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight (139.15 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₇H₉NO₂). The fragmentation pattern can also offer structural insights. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, mass 17) and the loss of the entire carboxyl group (•COOH, mass 45).

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 140.0706 | Protonated molecular ion |

| [M+Na]⁺ | 162.0525 | Sodium adduct |

| [M-H]⁻ | 138.0560 | Deprotonated molecular ion |

Note: The predicted m/z values are based on the elemental composition of the molecule. The presence and abundance of fragments can vary depending on the ionization technique and conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed for purity assessment.

In an RP-HPLC system, the compound is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity of the sample is determined by the presence of a single major peak in the chromatogram. The retention time of this peak is characteristic of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By comparing the peak area to that of a known standard, the concentration of the compound can be determined. The use of a diode-array detector (DAD) or a UV-Vis detector allows for the simultaneous monitoring of the absorbance at different wavelengths, which can aid in peak identification and purity analysis.

A typical mobile phase for the analysis of similar polar compounds could consist of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated form.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. A strong, sharp absorption band around 1700-1725 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the carboxylic acid. The presence of the pyrrole ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C and C-N stretching vibrations in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the methyl groups would also be observable.

Table 3: Predicted Infrared Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C-H (Aromatic/Methyl) | 2850-3100 | Medium to Sharp |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, Sharp |

| C=C (Pyrrole Ring) | 1500-1600 | Medium |

Note: The predicted wavenumbers are based on typical ranges for the respective functional groups. The exact positions can be influenced by the molecular environment and physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the conjugated pyrrole ring system.

The pyrrole ring itself is a chromophore that absorbs in the UV region. The presence of the carboxylic acid and methyl substituents will influence the position and intensity of the absorption maxima (λ_max). Conjugation of the carbonyl group of the carboxylic acid with the pyrrole ring can lead to a bathochromic (red) shift of the absorption bands to longer wavelengths. The spectrum is typically recorded in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and the λ_max values are reported in nanometers (nm).

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous structural information.

The analysis would yield detailed data on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding. For carboxylic acids, it is common to observe the formation of hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules interact. X-ray crystallography would confirm the presence and geometry of such interactions in this compound. Due to the lack of publicly available crystal structure data for this specific compound, a detailed description of its crystal packing is not possible.

Computational Chemistry and Molecular Modeling of 1,5 Dimethyl 1h Pyrrole 2 Carboxylic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. researchgate.net These calculations can determine molecular geometries, vibrational frequencies, and electronic properties such as the distribution of electron density and molecular orbital energies.

For pyrrole (B145914) derivatives, DFT calculations have been successfully used to study molecular structure and π-electron delocalization. acs.org Studies on the related compound, pyrrole-2-carboxylic acid (PCA), have employed DFT at the B3LYP/6-311++G(d,p) level of theory to analyze its structure and the formation of dimers. acs.orgresearchgate.net Similar methodologies applied to 1,5-dimethyl-1H-pyrrole-2-carboxylic acid would reveal how the addition of methyl groups at the N1 and C5 positions influences the electronic environment of the pyrrole ring and the carboxylic acid functional group.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. tandfonline.com Analysis of the Molecular Electrostatic Potential (MEP) can predict sites susceptible to electrophilic and nucleophilic attack. tandfonline.com

Table 1: Illustrative Electronic Properties Calculated via Quantum Chemistry (Note: The following data is representative of parameters typically obtained for similar pyrrole carboxylic acid derivatives through DFT calculations, as direct computational studies on this compound are not widely published.)

| Property | Description | Typical Method |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical stability. | Calculated from HOMO and LUMO energies |

| Dipole Moment | A measure of the net molecular polarity. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Mulliken Charges | Distribution of atomic charges throughout the molecule. | DFT Population Analysis |

| MEP Analysis | Maps electrostatic potential to identify regions for nucleophilic/electrophilic attack. | Calculated from DFT wave function |

Conformational Analysis and Molecular Dynamics Simulations

The biological function and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule. Computational methods can predict the geometry of different conformers and their relative energies. nih.gov For this compound, a key aspect would be the orientation of the carboxylic acid group relative to the pyrrole ring.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the vibrational and translational motions of the molecule, its interactions with solvent molecules, and its conformational changes. nih.gov These simulations are crucial for understanding how the molecule behaves in a realistic environment, such as in aqueous solution or within a protein's binding site. MD simulations performed on pyrrole derivatives have helped to explore their binding modes and stability within receptor active sites. nih.govpreprints.org

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. nih.gov

For this compound, docking studies could be performed to predict its binding affinity and mode of interaction with various biological targets. Pyrrole derivatives have been investigated as inhibitors for a range of enzymes, including:

Enoyl ACP Reductase (InhA) and Dihydrofolate Reductase (DHFR): Targets for antitubercular agents. nih.govresearchgate.netmdpi.com

Cyclooxygenase (COX-1 and COX-2): Targets for anti-inflammatory drugs. nih.gov

Lysine Specific Demethylase 1 (LSD1): A target for anticancer therapies. nih.gov

A typical docking study involves placing the ligand into the active site of the receptor and using a scoring function to estimate the strength of the interaction. The results can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.comnih.gov

Table 2: Potential Protein Targets for Pyrrole Derivatives and Key Interactions

| Protein Target | Therapeutic Area | Key Interacting Residues (Examples) | Type of Interaction |

|---|---|---|---|

| COX-2 | Anti-inflammatory | Arg120, Tyr355, Ser530 | Hydrogen bonds, van der Waals |

| Enoyl ACP Reductase (InhA) | Antitubercular | Tyr158, NAD+ | Hydrogen bonds, hydrophobic |

| LSD1 | Anticancer | Asn535 | Hydrogen bonds |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted. uran.ua

To build a QSAR model for derivatives of this compound, a set of molecules with known biological activities would be required. For each molecule, a series of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. nih.gov

Statistical methods are then used to create an equation that correlates these descriptors with the observed activity. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR methods that have been applied to pyrrole derivatives to understand how steric, electrostatic, and other fields influence their inhibitory activity. nih.govpreprints.orgrsc.org A validated QSAR model can guide the design of new derivatives with enhanced potency. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Description |

|---|---|---|

| Topological | Wiener index, Kier & Hall connectivity indices | Describe atomic connectivity and branching. |

| Geometric | Molecular volume, Surface area | Describe the 3D size and shape of the molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies | Describe the electronic properties and reactivity. |

| Physicochemical | LogP, Molar refractivity | Describe hydrophobicity and polarizability. |

Computational Prediction of Reaction Mechanisms and Pathways

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. grnjournal.us By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire energy profile of a reaction pathway. rsc.org This information helps to understand reaction kinetics and predict the most favorable pathway.

For instance, DFT calculations have been used to investigate the decarboxylation mechanism of the parent compound, pyrrole-2-carboxylic acid. researchgate.net These studies showed that the reaction could be catalyzed by a proton and aided by water, significantly lowering the energy barrier for the C-C bond cleavage. researchgate.net Similar computational studies on this compound could be used to predict its stability, potential degradation pathways, or the mechanisms of its synthesis. Such calculations provide a detailed, step-by-step understanding of bond-breaking and bond-forming processes that is often inaccessible through experimental means alone. rsc.org

Applications and Future Directions in Chemical Research Involving 1,5 Dimethyl 1h Pyrrole 2 Carboxylic Acid

Role as a Key Building Block in Complex Molecule Synthesis

Pyrrole-2-carboxylic acid and its derivatives are recognized as valuable building blocks in organic synthesis, particularly for the construction of more complex, biologically active molecules. chemimpex.comontosight.ai The core pyrrole (B145914) scaffold is a key structural motif in a wide range of natural products and pharmaceuticals. alliedacademies.org Derivatives of pyrrole-2-carboxylic acid are utilized as intermediates in the synthesis of various therapeutic agents, including those with antimicrobial, antiviral, and anticancer properties. ontosight.ai The presence of the carboxylic acid group provides a reactive handle for amide bond formation and other functional group transformations, allowing for its incorporation into larger molecular frameworks. chemimpex.com

For instance, the esterification of the carboxylic acid group is a common strategy to create intermediates for further synthetic manipulations. ontosight.ai The N-methyl and C5-methyl substitutions on 1,5-dimethyl-1H-pyrrole-2-carboxylic acid can influence the molecule's reactivity, solubility, and the steric and electronic properties of the resulting complex molecules. These substitutions can be crucial for fine-tuning the biological activity of the final products. chemimpex.com

Applications in Catalysis and Materials Science

The utility of pyrrole derivatives extends to the fields of catalysis and materials science. Pyrrole-2-carboxylic acid has been demonstrated to be an effective ligand in copper-catalyzed cross-coupling reactions, a fundamental transformation in organic synthesis. nih.gov The nitrogen and oxygen atoms of the pyrrole and carboxylic acid moieties can coordinate with metal centers, making it a candidate for the development of novel catalysts. While specific catalytic applications of this compound are not detailed in the literature, its structural similarity to known ligands suggests potential in this area.

In materials science, pyrrole-containing compounds are precursors to conductive polymers and materials with interesting optical and electronic properties. chemimpex.com The polymerization of pyrrole derivatives, such as poly(pyrrole-2-carboxylic acid), has been explored for the development of biosensors and other electronic devices. rsc.org The methyl groups in this compound could potentially be functionalized to create monomers for novel polymers with tailored thermal and mechanical properties. chemimpex.com

Development as Chemical Probes and Research Tools

Pyrrole-based compounds are also of interest in the development of chemical probes and research tools for studying biological systems. The inherent fluorescence of some pyrrole derivatives makes them attractive scaffolds for the design of sensors for various analytes. mdpi.com For example, composites of polypyrrole-3-carboxylic acid have been used to create electrochemical biosensors for the detection of neurotransmitters like dopamine. mdpi.com

Although there is no specific information on this compound being used as a chemical probe, its structure could be modified to incorporate fluorophores or other reporter groups. Such modified molecules could be used to investigate biological processes or as diagnostic tools. The field of chemosensor development is an active area of research where novel organic molecules are continuously being explored. acs.orgmdpi.comnih.gov

Exploration of Unconventional Applications and Emerging Research Areas

Emerging research into pyrrole derivatives continues to uncover new and unconventional applications. The diverse biological activities of pyrrole-containing molecules suggest that there is still much to be explored. alliedacademies.org For example, some pyrrole derivatives have been investigated for their potential use in agrochemicals. chemimpex.com The unique substitution pattern of this compound may impart novel biological activities that have yet to be discovered.

Furthermore, the synthesis of new derivatives from this building block could lead to the discovery of compounds with unique properties applicable in areas such as organic electronics or as functional additives in materials. ontosight.ai As synthetic methodologies advance, the ability to create diverse libraries of pyrrole derivatives from starting materials like this compound will be crucial for exploring these new frontiers. mdpi.com

Q & A

Basic Research Questions